molecular formula C5H6N2O3 B13361350 2-Hydroxy-2-(1H-pyrazol-4-yl)acetic acid

2-Hydroxy-2-(1H-pyrazol-4-yl)acetic acid

Cat. No.: B13361350
M. Wt: 142.11 g/mol
InChI Key: DHDJSPHCILMGPO-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(1H-pyrazol-4-yl)acetic acid is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-(1H-pyrazol-4-yl)acetic acid typically involves the condensation of pyrazole derivatives with glyoxylic acid. One common method includes the reaction of 4-hydroxypyrazole with glyoxylic acid under reflux conditions in the presence of a suitable catalyst. The reaction is usually carried out in an aqueous medium, and the product is isolated by crystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-(1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

    Oxidation: Formation of 2-oxo-2-(1H-pyrazol-4-yl)acetic acid.

    Reduction: Formation of 2-hydroxy-2-(1H-pyrazol-4-yl)ethanol.

    Substitution: Formation of various substituted pyrazole derivatives depending on the substituent introduced.

Scientific Research Applications

2-Hydroxy-2-(1H-pyrazol-4-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-(1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-2-(1H-imidazol-4-yl)acetic acid
  • 2-Hydroxy-2-(1H-pyrazol-3-yl)acetic acid
  • 2-Hydroxy-2-(1H-pyrazol-5-yl)acetic acid

Uniqueness

2-Hydroxy-2-(1H-pyrazol-4-yl)acetic acid is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The position of the hydroxyl and carboxylic acid groups can affect the compound’s ability to interact with biological targets and its overall stability.

Properties

Molecular Formula

C5H6N2O3

Molecular Weight

142.11 g/mol

IUPAC Name

2-hydroxy-2-(1H-pyrazol-4-yl)acetic acid

InChI

InChI=1S/C5H6N2O3/c8-4(5(9)10)3-1-6-7-2-3/h1-2,4,8H,(H,6,7)(H,9,10)

InChI Key

DHDJSPHCILMGPO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1)C(C(=O)O)O

Origin of Product

United States

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